2-Formyl-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Formyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a formyl group (-CHO) and a trifluoromethyl group (-CF3), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-formyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the formylation of 5-(trifluoromethyl)benzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of benzoic acid, 2-formyl-5-(trifluoromethyl)- may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-carboxy-5-(trifluoromethyl)benzoic acid.
Reduction: 2-hydroxymethyl-5-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-formyl-5-(trifluoromethyl)- and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial metabolic pathways. The formyl group can form covalent bonds with active site residues of enzymes, leading to the disruption of their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into microbial cells .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of a formyl group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups at positions 3 and 5.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group at position 4 instead of a formyl group.
Uniqueness
2-Formyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a formyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in various chemical reactions. The trifluoromethyl group also contributes to the compound’s lipophilicity, making it more effective in penetrating biological membranes .
Properties
Molecular Formula |
C9H5F3O3 |
---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
2-formyl-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15) |
InChI Key |
YPCYTLNHNSMEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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